Dichloro(methyl)tetradecylsilane
Description
Dichloro(methyl)tetradecylsilane (CAS: Not explicitly provided in evidence) is an organosilicon compound with the formula CH₃(C₁₄H₂₉)SiCl₂, where a silicon atom is bonded to a methyl group, a tetradecyl (14-carbon) chain, and two chlorine atoms. This compound belongs to the class of alkylchlorosilanes, which are critical intermediates in synthesizing silicones, surfactants, and surface-modifying agents. Its structure combines the hydrolytic reactivity of chlorosilanes with the hydrophobic properties imparted by the long alkyl chain, making it valuable in applications requiring controlled reactivity and water repellency .
Key applications include:
Properties
CAS No. |
59086-80-5 |
|---|---|
Molecular Formula |
C15H32Cl2Si |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
dichloro-methyl-tetradecylsilane |
InChI |
InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3 |
InChI Key |
LRYJACVYKNBVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[Si](C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:
Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes with fewer chlorine atoms.
Scientific Research Applications
Dichloro(methyl)tetradecylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Comparison with Similar Compounds
Key Observations :
- Shorter chains (e.g., octyl) increase reactivity due to reduced steric hindrance, facilitating hydrolysis and grafting reactions .
- Longer chains (e.g., tetradecyl, octadecyl) enhance hydrophobicity and thermal stability, making them suitable for durable coatings .
Reactivity and Hydrolysis
Chlorosilanes react vigorously with moisture, releasing HCl gas. However, the number of chlorine atoms and alkyl substituents modulate reactivity:
- This compound : Two Cl atoms allow controlled crosslinking in silicone synthesis. The tetradecyl chain slows hydrolysis compared to trichlorosilanes (e.g., Methyltrichlorosilane, ), reducing hazardous fuming .
- Mono-chlorinated analogs (e.g., Chloro(dodecyl)dimethylsilane): Single Cl atom results in slower hydrolysis, suitable for stepwise functionalization .
- Trichlorosilanes (e.g., Methyltrichlorosilane): Higher reactivity due to three Cl atoms, requiring stringent safety measures during handling .
Regulatory Considerations
- REACH Compliance: this compound and analogs fall under EU Regulation (EC) No 1907/2006, requiring safety data sheets (SDS) and hazard labeling .
- Transportation : Classified under UN/NA codes for corrosive substances (e.g., UN 2985 for chlorosilanes), necessitating corrosion-resistant packaging .
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